9-Tricosyne 9-Tricosyne
Brand Name: Vulcanchem
CAS No.: 39487-08-6
VCID: VC3923569
InChI: InChI=1S/C23H44/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h3-17,19,21-23H2,1-2H3
SMILES: CCCCCCCCCCCCCC#CCCCCCCCC
Molecular Formula: C23H44
Molecular Weight: 320.6 g/mol

9-Tricosyne

CAS No.: 39487-08-6

Cat. No.: VC3923569

Molecular Formula: C23H44

Molecular Weight: 320.6 g/mol

* For research use only. Not for human or veterinary use.

9-Tricosyne - 39487-08-6

Specification

CAS No. 39487-08-6
Molecular Formula C23H44
Molecular Weight 320.6 g/mol
IUPAC Name tricos-9-yne
Standard InChI InChI=1S/C23H44/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h3-17,19,21-23H2,1-2H3
Standard InChI Key LFCOTQSSVSUPCL-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCC#CCCCCCCCC
Canonical SMILES CCCCCCCCCCCCCC#CCCCCCCCC

Introduction

Chemical Identity and Structural Characteristics

Molecular Configuration

9-Tricosene exists in two stereoisomeric forms: (Z)-9-Tricosene (cis isomer) and (E)-9-Tricosene (trans isomer). The (Z) configuration is biologically active and serves as the sex pheromone of the housefly (Musca domestica) . Its structure features a 23-carbon chain with a double bond at the 9th position (Figure 1).

Table 1: Key Identifiers of 9-Tricosene

PropertyValueSource
IUPAC Name(9Z)-Tricos-9-ene
CAS Number27519-02-4
Molecular FormulaC23H46\text{C}_{23}\text{H}_{46}
Molecular Weight322.61 g/mol
SMILES NotationCCCCCCCCCCCCC/C=C\CCCCCCCC

Spectral and Chromatographic Data

Gas chromatography–mass spectrometry (GC-MS) analyses confirm the presence of (Z)-9-Tricosene in biological extracts, such as those from the spider Pholcus beijingensis . The compound’s retention index and mass fragmentation patterns align with synthetic standards, enabling precise identification in ecological studies .

Physical and Chemical Properties

Thermodynamic Parameters

9-Tricosene is a colorless liquid at room temperature with distinct physicochemical properties that influence its applications:

Table 2: Physical Properties of 9-Tricosene

PropertyValueSource
Melting Point0°C
Boiling Point300°C at 760 mmHg
Density0.806 g/mL at 25°C
Vapor Pressure4.7×1034.7 \times 10^{-3} Pa at 27°C
Refractive IndexnD20=1.452n_D^{20} = 1.452

Solubility and Stability

The compound is miscible with nonpolar solvents like hexane but immiscible with polar solvents such as ethanol . It exhibits remarkable stability under ambient conditions, with no decomposition observed at temperatures up to 50°C for one year .

Synthesis and Scalable Production

Industrial Synthesis Routes

A practical synthesis of (Z)-9-Tricosene involves three steps starting from erucic acid (Figure 2):

  • Reduction: Erucic acid (C22H42O2\text{C}_{22}\text{H}_{42}\text{O}_2) is reduced to (Z)-13-docosenol using lithium aluminium hydride.

  • Tosylation: The alcohol is converted to its tosylate ester for improved leaving-group capacity.

  • Kumada Coupling: Reaction with methylmagnesium bromide in the presence of a copper catalyst yields (Z)-9-Tricosene .

Table 3: Key Reaction Parameters

StepReagents/ConditionsYield
ReductionLiAlH4_4, THF, 0°C95%
TosylationTsCl, Pyridine, 25°C89%
Cross-CouplingCuBr, Mg, CH3_3MgBr92%

Biological Significance and Pheromone Activity

Role in Insect Communication

(Z)-9-Tricosene is the primary component of the housefly sex pheromone, secreted by females to attract males . In the spider Pholcus beijingensis, males produce this compound as an aphrodisiac, increasing female receptivity during courtship . Electroantennography (EAG) assays demonstrate that female spiders exhibit heightened neural responses to (Z)-9-Tricosene, confirming its role as a behavioral modulator .

Ecological Interactions

Applications in Pest Control

Advantages Over Conventional Pesticides

  • Target Specificity: Minimal impact on non-target species.

  • Low Environmental Persistence: Degrades via oxidative pathways in soil .

  • Resistance Management: Disrupts mating cycles without inducing chemical resistance .

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